molecular formula C10H11NO3 B3060682 N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 63546-19-0

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide

Cat. No.: B3060682
CAS No.: 63546-19-0
M. Wt: 193.2 g/mol
InChI Key: WGRBXYNOOMXHSY-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide is a chemical compound with the molecular formula C10H11NO3. It is a derivative of benzodioxane, a bicyclic organic compound that contains a benzene ring fused with a dioxane ring.

Mechanism of Action

Target of Action

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide has been synthesized as a potential therapeutic agent for Alzheimer’s disease . The primary targets of this compound are cholinesterase enzymes , which play a crucial role in the pathogenesis of Alzheimer’s disease. Inhibition of these enzymes can help improve cognitive function in Alzheimer’s patients.

Mode of Action

The compound interacts with its targets, the cholinesterase enzymes, by inhibiting their activity . This inhibition can lead to an increase in the concentration of acetylcholine, a neurotransmitter, in the brain. Acetylcholine is involved in many functions, including memory and learning, which are impaired in Alzheimer’s disease.

Result of Action

The inhibition of cholinesterase enzymes by this compound can lead to improved cognitive function in Alzheimer’s patients . Additionally, some derivatives of the compound have shown antibacterial activity, indicating a potential for a broad spectrum of biological effects .

Biochemical Analysis

Biochemical Properties

The biochemical properties of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide are largely determined by its interactions with various biomolecules. The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . The resulting product, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, is then further treated with different alkyl/aralkyl halides .

Cellular Effects

They are broadly employed in the pharmaceutical industry as antifungal, antimicrobial, anti-inflammatory, and anti-protozoal agents .

Molecular Mechanism

It is known that sulfonamides, a group of compounds to which it belongs, can inhibit carbonic anhydrase , which is an enzyme that plays a crucial role in maintaining pH balance in the body and assisting in the transport of carbon dioxide out of tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with acetic anhydride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous medium. The reaction mixture is stirred at room temperature, and the product is isolated by precipitation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: Similar structure but contains a sulfonamide group instead of an acetamide group.

    6-Acetyl-1,4-benzodioxane: Contains an acetyl group instead of an acetamide group.

    1,4-Benzodioxane: The parent compound without any substituents.

Uniqueness

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to inhibit enzymes like carbonic anhydrase sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-7(12)11-8-2-3-9-10(6-8)14-5-4-13-9/h2-3,6H,4-5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGRBXYNOOMXHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340576
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63546-19-0
Record name N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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